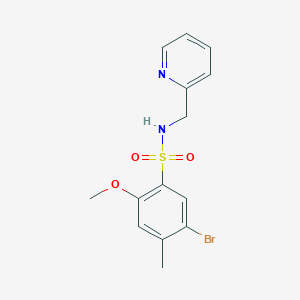

5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide

説明

特性

IUPAC Name |

5-bromo-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c1-10-7-13(20-2)14(8-12(10)15)21(18,19)17-9-11-5-3-4-6-16-11/h3-8,17H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDNXHIKFYXBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S(=O)(=O)NCC2=CC=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Optimization Parameters

Critical Analysis

Advantages:

Limitations:

-

Requires pure sulfonyl chloride, which may hydrolyze under humid conditions.

-

Exothermic reaction necessitates careful temperature control.

Copper-Catalyzed C-N Bond Cleavage and Functionalization

A novel approach utilizes copper catalysis to construct the sulfonamide group via C-N bond cleavage (Figure 1). This method enables modular synthesis from N-(2-pyridinylmethyl)benzenesulfonamide precursors.

Procedure Overview:

-

Synthesize N-(2-pyridinylmethyl)benzenesulfonamide via 2-pyridinemethanamine and sulfonyl chloride.

-

React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under Cu(OAc)₂ catalysis.

Conditions:

Mechanistic Insight:

Copper facilitates the cleavage of the C-N bond in the pyridinylmethyl group, enabling sulfonamide formation while avoiding unstable intermediates.

Electrochemical Reductive Coupling

An eco-friendly electrochemical method pairs nitroarenes with arylsulfinic acids under controlled potentials. Adapted for the target compound:

Steps:

-

Electroreduce 5-bromo-2-methoxy-4-methylnitrobenzene at −1.1 V vs. Ag/AgCl in DMF.

-

Introduce 2-pyridinylmethanesulfinic acid to form the sulfonamide.

Key Parameters:

Advantages:

Multi-Step Synthesis from Pyridine Derivatives

A multi-stage route starts with functionalized pyridine intermediates, as demonstrated in analogous syntheses:

Sequence:

Conditions:

Yield: 55–70% over three steps.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability | Cost |

|---|---|---|---|---|

| Classical Sulfonamide | 70–85% | 4–6 hours | High | Moderate |

| Copper-Catalyzed | 65–78% | 8–12 hours | Moderate | High |

| Electrochemical | ~60% | 6–8 hours | Low | Low |

| Multi-Step Pyridine Route | 55–70% | 24–48 hours | Low | Very High |

Key Findings:

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products

Oxidation: Products include 5-bromo-2-methoxy-4-methylbenzenesulfonic acid.

Reduction: Products include 5-bromo-2-methoxy-4-methylbenzenesulfonamide.

Substitution: Products vary depending on the nucleophile used, such as 5-azido-2-methoxy-4-methylbenzenesulfonamide.

科学的研究の応用

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that sulfonamide derivatives, including 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide, have shown promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.3 | Inhibition of cell cycle progression |

| Other Sulfonamides | Various | Varies | Various mechanisms |

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study found that it exhibits significant antibacterial effects against gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Synthesis and Structural Studies

Understanding the synthesis and structural characteristics of this compound is crucial for its application in drug development. The synthesis typically involves the reaction of appropriate bromo-substituted aromatic compounds with sulfonamide precursors under controlled conditions.

Case Study: Synthesis Methodology

A recent publication detailed a synthetic route involving the use of N-(2-pyridinylmethyl)amine as a key intermediate, leading to high yields of the target compound . The crystal structure was analyzed using X-ray diffraction, confirming the expected molecular geometry.

Future Directions and Research Needs

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its efficacy in vivo and potential side effects are critical for advancing this compound toward clinical application.

作用機序

The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, particularly those involved in folic acid synthesis, leading to enzyme inhibition. This results in the disruption of essential metabolic pathways in bacteria, ultimately causing their death.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s analogs differ in substituent positions, halogens, and heterocyclic components. Below is a comparative analysis:

Table 1: Structural Comparison of Sulfonamide Derivatives

Crystallographic and Computational Insights

- Crystal Packing : Pyrimidine-based analogs (e.g., C22H23BrN4O4S2) exhibit intermolecular hydrogen bonding (N–H···O, C–H···O) influencing stability and solubility . The target compound’s methyl and pyridine groups may alter packing efficiency compared to pyrimidine derivatives.

生物活性

5-Bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound with potential biological activity. This article reviews its synthesis, chemical properties, and biological activities, including antimicrobial, anticancer, and analgesic effects, supported by various studies and data.

The molecular formula of this compound is , with a molar mass of 368.25 g/mol. The compound features a bromine atom, a methoxy group, and a pyridine moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H15BrN2O3S |

| Molar Mass | 368.25 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-pyridinylmethylamine. This method is efficient and yields the desired sulfonamide product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range from 20 to 100 µg/mL, indicating moderate to strong antibacterial effects .

Anticancer Activity

In vitro studies have demonstrated that sulfonamide derivatives can inhibit the proliferation of cancer cell lines. For example, some related compounds have shown IC50 values ranging from 7 to 20 µM against prostate and breast cancer cells . The mechanism of action often involves the inhibition of specific pathways related to cell growth and angiogenesis, suggesting that this compound may also exhibit similar anticancer properties.

Analgesic Activity

Analgesic properties have been noted in some sulfonamide derivatives. In a study assessing pain relief in animal models, certain compounds demonstrated significant analgesic effects comparable to standard analgesics . The exact mechanism remains under investigation but may involve modulation of pain pathways in the central nervous system.

Case Studies

- Analgesic Effects : A study published in PubMed reported that certain synthesized sulfonamide derivatives exhibited promising analgesic activity in animal models. The results indicated a reduction in pain response comparable to established analgesics .

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, several derivatives were tested against E. coli and Klebsiella pneumoniae. The results showed significant inhibition zones ranging from 19 to 30 mm, demonstrating the potential effectiveness of these compounds .

- Anticancer Properties : Research involving various cancer cell lines revealed that certain sulfonamide derivatives could inhibit cell growth effectively at low concentrations (IC50 < 20 µM). These findings suggest that the compound may have therapeutic potential in oncology .

Q & A

Q. What experimental techniques are critical for confirming the structural identity of 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide?

- Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Data collection using an Oxford Diffraction Xcalibur Sapphire3 CCD diffractometer (e.g., λ = Mo-Kα radiation) and refinement via SHELXL (part of the SHELX suite) are essential . Key parameters include unit cell dimensions (e.g., triclinic space group P1 with a = 13.6081 Å, b = 14.5662 Å, c = 14.7502 Å) and refinement statistics (R1 < 0.05). Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and functional groups .

Q. How can researchers optimize the multi-step synthesis of this compound?

- Methodological Answer: Synthesis typically involves sequential functionalization:

Core formation : Bromination and methoxylation of the benzene ring under controlled conditions (e.g., HBr/AcOH for bromination, NaOMe for methoxylation).

Sulfonamide coupling : Reaction of the sulfonyl chloride intermediate with 2-(aminomethyl)pyridine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high yield (>70%) and purity (>95%) .

Q. What strategies are recommended for assessing the compound’s purity and stability?

- Methodological Answer:

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm.

- Stability : Accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (acid/base buffers) conditions, monitored by LC-MS .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the pyridinylmethyl group) be resolved during structural refinement?

- Methodological Answer: Use SHELXL’s PART and SIMU commands to model disorder. For example:

- Split occupancy refinement for disordered atoms (e.g., C16B in ).

- Apply geometric restraints (DFIX, SADI) to maintain bond lengths/angles .

Validate with residual density maps and the Hirshfeld surface analysis to ensure electron density consistency .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., carbonic anhydrase IX). Parameterize force fields (e.g., OPLS3e) for sulfonamide-Zn²⁺ interactions .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å). Analyze free energy with MM-PBSA .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer:

- Core modifications : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects.

- Side-chain variations : Introduce heterocycles (e.g., morpholine instead of pyridine) to improve solubility or target affinity .

Validate via in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability assays) and correlate with computed descriptors (e.g., LogP, polar surface area) .

Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?

- Methodological Answer: Employ Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). For example:

- Central Composite Design to optimize coupling reaction yield.

- Response Surface Methodology (RSM) to balance competing parameters (e.g., reaction time vs. byproduct formation) .

Use inline PAT tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer:

- Theoretical prediction : Use ACD/Labs or Gaussian-based DFT calculations (B3LYP/6-311++G** level) with solvent corrections (PCM model).

- Experimental validation : Assign peaks via 2D NMR (HSQC, HMBC) and compare δ values. Deviations >0.5 ppm may indicate conformational flexibility or hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。